molecular formula C14H13ClO5S B1168235 Sulcotrione CAS No. 114680-61-4

Sulcotrione

Cat. No.: B1168235
CAS No.: 114680-61-4
M. Wt: 328.8 g/mol
InChI Key: PQTBTIFWAXVEPB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of sulcotrione involves several steps:

    Synthesis of 2-chloro-6-methylsulfonyl methylbenzene: This is achieved by chlorination and sulfonation of methylbenzene.

    Synthesis of 2-chloro-3-acetyl-6-methylsulfonyl methylbenzene: This step involves acetylation of the previous intermediate.

    Synthesis of 2-chloro-3-methyl-4-methylsulfonyl benzoic acid: This is done through oxidation.

    Synthesis of methyl 2-chloro-3-methyl-4-methylsulfonyl benzoate: This involves esterification.

    Synthesis of methyl 2-chloro-3-bromomethyl-4-methylsulfonyl benzoate: This step involves bromination.

    Synthesis of 2-chloro-3-(2,2,2-trifluoroethyoxy)methyl-4-methylsulfonyl benzoic acid: This is achieved through etherification.

    Synthesis of 2-chloro-3-(2,2,2-trifluoroethyoxy)methyl-4-methylsulfonyl benzoic acid 3-oxo-1-cyclohexene ester: This involves cyclization to form the final product, this compound.

Chemical Reactions Analysis

Sulcotrione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia and thiols. The major products formed from these reactions include this compound sulfoxide, this compound sulfone, this compound alcohol, and this compound carboxylic acid .

Properties

IUPAC Name

2-(2-chloro-4-methylsulfonylbenzoyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO5S/c1-21(19,20)8-5-6-9(10(15)7-8)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTBTIFWAXVEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058230
Record name Sulcotrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99105-77-8, 114680-61-4
Record name Sulcotrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99105-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulcotrione [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099105778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Cyclohexanedione, 2-(2-chloro-4-(methylsulfonyl)benzoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114680614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulcotrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Cyclohexanedione, 2-[2-chloro-4-(methylsulfonyl)benzoyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.657
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-chloro-4-mesylbenzoyl)cyclohexane-1,3-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULCOTRIONE
Source FDA Global Substance Registration System (GSRS)
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